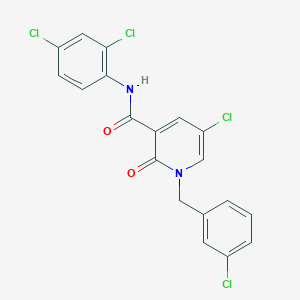

5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

5-Chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a halogenated pyridinecarboxamide derivative characterized by multiple chloro-substituents on its benzyl and phenyl groups. The compound’s structure includes a pyridine core with a 2-oxo-1,2-dihydro motif, a 3-chlorobenzyl group at position 1, and a 2,4-dichlorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

5-chloro-1-[(3-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl4N2O2/c20-12-3-1-2-11(6-12)9-25-10-14(22)7-15(19(25)27)18(26)24-17-5-4-13(21)8-16(17)23/h1-8,10H,9H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPSCVXQZJJTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No: 338977-76-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 442.13 g/mol. The structure features multiple chlorine substituents and a pyridine ring, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and antimicrobial contexts.

Anti-inflammatory Activity

A study demonstrated that the compound exhibited significant anti-inflammatory properties. It was tested using the xylene-induced ear swelling model in mice, where it showed comparable effectiveness to established anti-inflammatory drugs like diclofenac sodium. The results indicated that the compound could potentially reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs .

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various bacterial strains, including gram-positive bacteria. It demonstrated notable activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), suggesting its potential as an alternative treatment for resistant infections. The structure-activity relationship (SAR) studies revealed that the presence of chlorine atoms significantly enhanced its antibacterial properties .

The exact mechanism through which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in inflammatory pathways and bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anti-inflammatory Effects :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substitution patterns on the benzyl, phenyl, and pyridine groups, leading to variations in physicochemical and functional properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Halogenation Patterns: The target compound’s 2,4-dichlorophenyl group provides a balance of electron-withdrawing effects and moderate steric bulk compared to the 3,5-dichlorophenyl analog (CAS 242797-25-7), which may hinder molecular flexibility .

Oxo Group Position: The 2-oxo group in the target compound versus the 6-oxo group in CAS 339024-51-0 alters the pyridine ring’s electron distribution. The 2-oxo configuration may stabilize the enol tautomer, affecting acidity and hydrogen-bonding interactions .

Benzyl Group Modifications :

- The 3-chlorobenzyl group in the target compound offers less steric hindrance than the 2,4-dichlorobenzyl group in CAS 242797-25-7, possibly improving synthetic accessibility .

- The trifluoromethylbenzyl group in CAS 338977-82-5 significantly increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Biological and Industrial Relevance :

- While direct studies on the target compound are absent, analogs like CAS 338977-82-5 highlight the role of fluorinated groups in optimizing pharmacokinetic profiles .

- The commercial availability of CAS 339024-51-0 (Parchem) and discontinued status of CAS 242797-25-7 (CymitQuimica) suggest varying industrial demand or synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.